molecular formula C6H5Br2ClFN B13669458 2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide CAS No. 2710628-69-4

2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide

Cat. No.: B13669458
CAS No.: 2710628-69-4
M. Wt: 305.37 g/mol
InChI Key: JHIUAAMLCYLDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide is a halogenated pyridine derivative. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide typically involves the bromination of 5-chloro-3-fluoropyridine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like carbon tetrachloride or chloroform. The reaction conditions often require heating to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1-methylpiperidine hydrobromide
  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
  • 2-Bromoethylamine hydrobromide

Uniqueness

2-(Bromomethyl)-5-chloro-3-fluoropyridine hydrobromide is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of various complex molecules.

Properties

CAS No.

2710628-69-4

Molecular Formula

C6H5Br2ClFN

Molecular Weight

305.37 g/mol

IUPAC Name

2-(bromomethyl)-5-chloro-3-fluoropyridine;hydrobromide

InChI

InChI=1S/C6H4BrClFN.BrH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H

InChI Key

JHIUAAMLCYLDRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CBr)Cl.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.